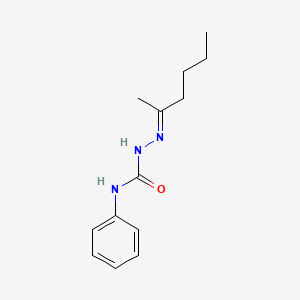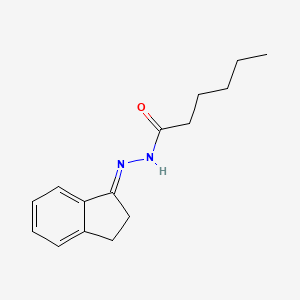
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide, also known as DIH, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. DIH has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide is not fully understood. However, studies have suggested that N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide induces apoptosis in cancer cells by activating the caspase pathway. N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has also been found to inhibit the expression of various proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide can induce cell cycle arrest and apoptosis in cancer cells. N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has also been found to inhibit the growth of various cancer cell lines. In addition, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has been found to exhibit antifungal and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained with a high yield. In addition, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide exhibits a wide range of biological activities, making it a versatile compound for research purposes. However, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has some limitations for lab experiments. It is relatively unstable and can degrade over time. In addition, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has not been extensively studied in vivo, and more research is needed to determine its potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for research on N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide. One area of research is to investigate the potential use of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide in combination with other anticancer drugs. Studies have shown that N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide can enhance the antitumor activity of other drugs, such as cisplatin and doxorubicin. Another area of research is to investigate the potential use of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide in the treatment of fungal and bacterial infections. Finally, more research is needed to determine the potential toxicity and side effects of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide in vivo.
Synthesemethoden
The synthesis of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide involves the reaction of indanone with hydrazine hydrate and hexanoyl chloride. The product is then purified using column chromatography to obtain a pure form of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide. The synthesis of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide is relatively simple and can be achieved with a high yield.
Wissenschaftliche Forschungsanwendungen
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has been extensively studied for its potential use in the treatment of cancer. Studies have shown that N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide exhibits antitumor activity by inducing apoptosis in cancer cells. N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. In addition to its antitumor properties, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has been found to exhibit antifungal and antibacterial activity.
Eigenschaften
IUPAC Name |
N-[(E)-2,3-dihydroinden-1-ylideneamino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-3-4-9-15(18)17-16-14-11-10-12-7-5-6-8-13(12)14/h5-8H,2-4,9-11H2,1H3,(H,17,18)/b16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCHFSAMRKLJPJ-JQIJEIRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/1\CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


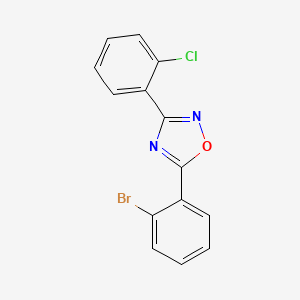
![{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5851505.png)
![N-[2-(4-hydroxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5851508.png)
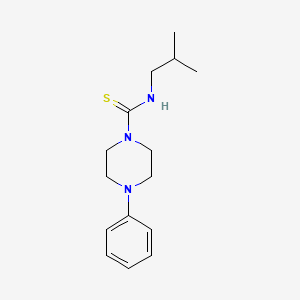
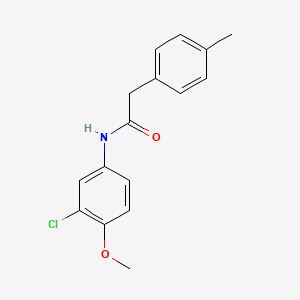

![N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5851544.png)
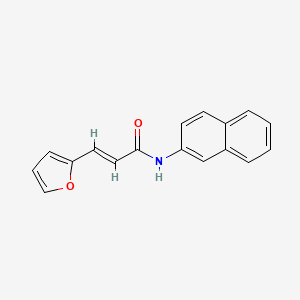
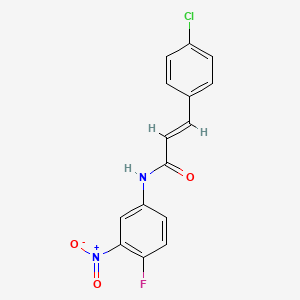
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5851568.png)

![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)
